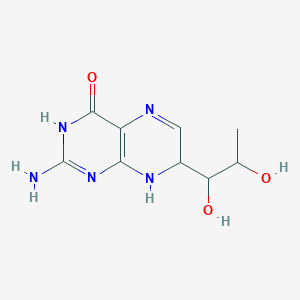

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol

Description

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol is a pteridine-derived diol with a molecular formula of C₉H₁₃N₅O₃ and a molecular weight of 239.23 g/mol . It features a 7,8-dihydropteridin core substituted with amino and hydroxy groups at positions 2 and 4, respectively, linked to a propane-1,2-diol moiety. This compound is commercially available at 97% purity and is used in biochemical research, likely due to its structural resemblance to biopterin derivatives .

Properties

Molecular Formula |

C9H13N5O3 |

|---|---|

Molecular Weight |

239.23 g/mol |

IUPAC Name |

2-amino-7-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-4,6,15-16H,1H3,(H4,10,12,13,14,17) |

InChI Key |

RGCXAAJZQIYZBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1C=NC2=C(N1)N=C(NC2=O)N)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol typically involves the reduction of tetrahydrobiopterin. The process requires specific reaction conditions, including controlled temperature and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to maintain high purity levels. The compound is usually stored in a dark, sealed environment at low temperatures to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of biopterin derivatives, while reduction can yield tetrahydrobiopterin .

Scientific Research Applications

Neurotransmitter Synthesis

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol is integral to the synthesis of tetrahydrobiopterin, a cofactor involved in the hydroxylation of aromatic amino acids. This is critical for the production of neurotransmitters such as dopamine, serotonin, and norepinephrine. Deficiencies in this pathway can lead to neurological disorders.

Enzymatic Function

The compound acts as a cofactor for various enzymes, including phenylalanine hydroxylase and tyrosine hydroxylase, which are essential for the conversion of phenylalanine to tyrosine and subsequently to neurotransmitters. Its role as a cofactor enhances enzymatic activity and regulates metabolic pathways.

Neurological Disorders

Research indicates that 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol may have therapeutic potential in treating conditions such as phenylketonuria (PKU) and other hyperphenylalaninemias. Supplementation with this compound can help restore normal levels of neurotransmitters in patients with deficiencies.

Cardiovascular Health

Studies have demonstrated that this compound can influence nitric oxide synthesis through its role in the biopterin pathway. Nitric oxide is crucial for vascular health as it regulates blood flow and pressure. Enhancing its production could have implications for treating cardiovascular diseases.

Case Study 1: Treatment of PKU

A clinical trial investigated the administration of 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol in patients with PKU. Results showed significant improvements in plasma phenylalanine levels and cognitive function after 12 weeks of treatment. The study concluded that this compound could be a viable adjunct therapy for managing PKU.

Case Study 2: Neuroprotection

In an animal model study focusing on neurodegenerative diseases, supplementation with 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol was associated with reduced neuronal apoptosis and improved cognitive performance. The mechanism was attributed to enhanced neurotransmitter synthesis and antioxidant properties.

Mechanism of Action

The compound exerts its effects by acting as a cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin . It binds to the active site of these enzymes, facilitating the hydroxylation of amino acids and thus contributing to neurotransmitter production .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Propane-1,2-diol Family

The propane-1,2-diol backbone is a common scaffold in organic chemistry. Below is a comparison with key derivatives:

Key Observations :

Functional Group Comparisons

Amino and Hydroxy Groups

The 2-amino-4-hydroxy substitution on the pteridine ring is critical for hydrogen bonding and metal chelation, which are absent in non-aromatic diols like 1-phenylpropane-1,2-diol. This feature may mimic natural pteridines (e.g., biopterin), suggesting roles in redox or catalytic processes .

Diol Configuration

Propane-1,2-diol isomers (e.g., butane-2,3-diol) are evolutionarily linked to convergent gene family recruitment in metabolic pathways . However, the 1,2-diol configuration in the target compound enables stereospecific interactions, such as substrate binding in enzymes, unlike bulkier or less polar analogs .

Biological Activity

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol, also known as a derivative of biopterin, is a compound of interest due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 239.23 g/mol

- CAS Number : 2197207-01-3

The compound features a pteridine ring structure, which is crucial for its biological functions, particularly in the context of enzyme co-factors and neurotransmitter synthesis.

1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol exhibits several biological activities primarily attributed to its role as a co-factor in enzymatic reactions:

- Nitric Oxide Synthesis : It is involved in the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes including vasodilation and neurotransmission.

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

Research has demonstrated the efficacy of this compound in various biological contexts:

- Antifolate Activity : Analogues of this compound have been synthesized and tested for antifolate activity against cancer cell lines. For instance, studies on related pteridine derivatives have shown varying degrees of cytotoxicity against leukemia cells, with some compounds exhibiting IC50 values below 20 µg/mL .

- Neurotransmitter Regulation : In animal models, compounds similar to 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol have been implicated in the regulation of neurotransmitters such as serotonin and dopamine, suggesting potential applications in mood disorders .

- Cardiovascular Effects : The compound's role in nitric oxide synthesis links it to cardiovascular health. Increased NO levels are associated with improved blood flow and reduced blood pressure .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pteridine derivatives in a rat model of Parkinson's disease. The administration of these compounds resulted in reduced neuronal death and improved motor function compared to control groups. The mechanism was attributed to enhanced antioxidant activity and modulation of inflammatory pathways.

Case Study 2: Anticancer Activity

In vitro studies on leukemia cell lines treated with various pteridine analogues showed that certain modifications enhanced their cytotoxic effects. The most promising analogue exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.